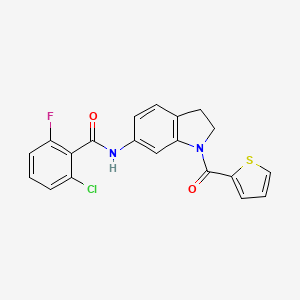
2-chloro-6-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
説明
“2-chloro-6-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indolin-6-yl group and the attachment of the thiophene-2-carbonyl group . The fluorination of the benzamide group could be achieved through various methods, such as the use of molecular fluorine or perchloryl fluoride .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, the benzamide group could undergo nucleophilic acyl substitution or reduction . The thiophene ring, being aromatic, could undergo electrophilic aromatic substitution .作用機序
2-chloro-6-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC family kinase (TEC). These kinases are involved in the activation of various signaling pathways that promote cancer cell growth and survival. By blocking the activity of these kinases, this compound disrupts these signaling pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical and clinical studies, with no significant toxicity observed at therapeutic doses. This compound has been found to have a dose-dependent effect on cancer cell growth and survival, with higher doses leading to greater inhibition of kinase activity and induction of apoptosis.
実験室実験の利点と制限
2-chloro-6-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. This compound has also been found to have good selectivity for its target kinases, with minimal off-target effects. However, this compound has some limitations for use in lab experiments. It is a potent inhibitor of BTK, which is also involved in normal immune function. Therefore, the use of this compound in preclinical and clinical studies may require careful monitoring of immune function.
将来の方向性
There are several future directions for the development of 2-chloro-6-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide. One potential application is in combination therapy with other cancer drugs, such as immune checkpoint inhibitors or chemotherapy agents. This compound may also be useful in the treatment of other diseases that are characterized by abnormal kinase activity, such as autoimmune disorders or inflammatory diseases. Further research is needed to fully understand the potential of this compound in these and other applications.
科学的研究の応用
2-chloro-6-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide has been extensively studied in various preclinical and clinical models of cancer. It has shown promising results in the treatment of lymphoma, leukemia, and solid tumors, including breast, lung, and ovarian cancers. This compound has been found to inhibit the growth and survival of cancer cells by blocking the activity of specific protein kinases that are involved in cell signaling pathways. This leads to the induction of apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
特性
IUPAC Name |
2-chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O2S/c21-14-3-1-4-15(22)18(14)19(25)23-13-7-6-12-8-9-24(16(12)11-13)20(26)17-5-2-10-27-17/h1-7,10-11H,8-9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUMBIQCASSOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





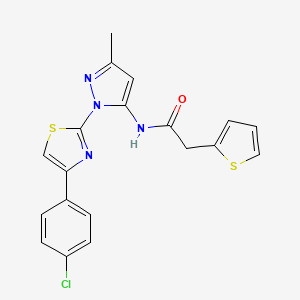
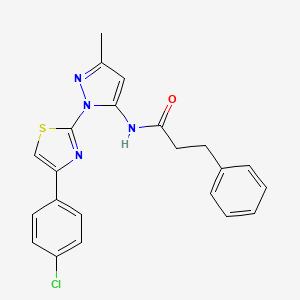

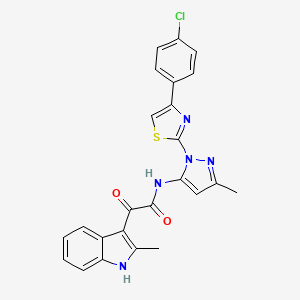

![(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396967.png)
![8-(Cyclopentanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3396981.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3396985.png)

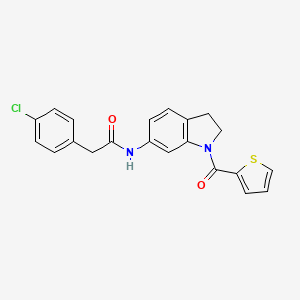
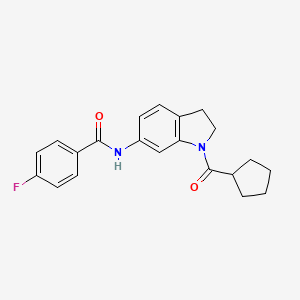
![N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397023.png)